N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonamide group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethylated intermediate:
Sulfonamide formation: The intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could lead to the corresponding amine.
Scientific Research Applications
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. The hydroxyethyl group may also play a role in the compound’s overall activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-hydroxy-2-(4-fluorophenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-(4-(N-(2-hydroxy-2-(4-chlorophenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-11-9-15(23-12(2)24)7-8-17(11)28(26,27)22-10-16(25)13-3-5-14(6-4-13)18(19,20)21/h3-9,16,22,25H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYBPRKEKNCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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